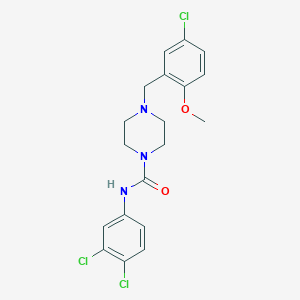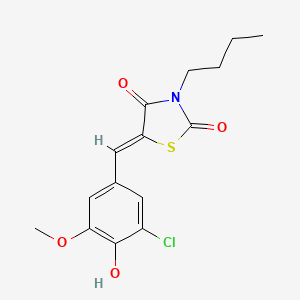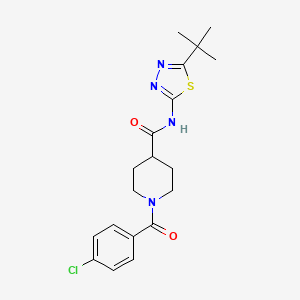![molecular formula C16H14N2OS B4765485 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4765485.png)
3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol
Übersicht
Beschreibung
3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol, also known as MTT, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol has been used in a variety of scientific research applications. One of its primary uses is as a colorimetric assay for cell viability. This compound is reduced by living cells to form a purple formazan product, which can be quantified using a spectrophotometer. This assay is widely used to assess cell proliferation, cytotoxicity, and drug sensitivity. This compound has also been used as a substrate for the detection of oxidoreductase enzymes, such as dehydrogenases and reductases. Additionally, this compound has been used as a redox indicator in electrochemical studies.
Wirkmechanismus
The mechanism of action of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol involves its reduction by living cells to form a purple formazan product. The reduction of this compound is catalyzed by mitochondrial dehydrogenases and other oxidoreductase enzymes. The reduction of this compound is a measure of the metabolic activity of the cells. The amount of formazan produced is proportional to the number of viable cells present.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol is its ease of use and low cost. The this compound assay is simple to perform and can be used with a variety of cell types. Additionally, this compound is stable and can be stored for long periods of time. However, there are some limitations to the use of this compound. The assay is dependent on the metabolic activity of the cells and may not accurately reflect cell viability in all situations. Additionally, this compound can be toxic to cells at high concentrations, which can lead to false-positive results.
Zukünftige Richtungen
There are many potential future directions for the use of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol in scientific research. One area of interest is the development of new this compound-based assays for the detection of specific enzymes or biomolecules. Additionally, this compound could be used in combination with other assays to provide a more comprehensive analysis of cell viability and function. Finally, there is potential for the use of this compound in the development of new therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound, or this compound, is a versatile compound that has been widely used in scientific research. Its ease of use and low cost make it a valuable tool for assessing cell viability and metabolic activity. Additionally, this compound has been found to have various biochemical and physiological effects and has potential for use in the development of new therapeutics. Further research is needed to fully explore the potential of this compound in scientific research.
Eigenschaften
IUPAC Name |
3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-9-13(19)7-8-14(11)17-16-18-15(10-20-16)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXNYERISNCRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4765405.png)

![N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4765428.png)
![3-{[(3-methylphenyl)acetyl]amino}benzoic acid](/img/structure/B4765438.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4765445.png)


![5-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4765456.png)
![3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4765470.png)
![1-mercapto-4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4765477.png)
![1-({[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4765483.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4765484.png)
![5-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4765490.png)
![N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4765494.png)